N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide
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Description
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Compounds with structural features similar to N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide have been studied for their inhibitory effects on enzymes like carbonic anhydrase (CA). Sulfonamide derivatives, for example, have shown activity against CA I and II, enzymes critical in catalyzing the reversible hydration of carbon dioxide (Gokcen et al., 2016). Another study highlighted the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, suggesting a pathway for antitumor agent design (Ilies et al., 2003).
Antimicrobial and Antitubercular Activity
The structural moieties related to the compound have demonstrated significant antimicrobial and antitubercular activities. One class of compounds, including 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and thiadiazoles, showed outstanding activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM (Karabanovich et al., 2016).
Synthesis and Chemical Reactivity
Various studies have explored the synthesis and reactivity of compounds containing furan and thiadiazole rings, indicating the importance of such compounds in organic synthesis. For instance, a novel method for synthesizing benzo[b]furan-2-thiols from 4-(2-hydroxyaryl)-1,2,3-thiadiazoles was developed, highlighting the chemical versatility of thiadiazole derivatives (Petrov et al., 2009). Another study detailed the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, showcasing synthetic routes to complex heterocyclic compounds (Remizov et al., 2019).
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-11-5-2-3-7-13(11)15(23)19-16-20-21-17(26-16)25-10-14(22)18-9-12-6-4-8-24-12/h2-8H,9-10H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSGNNDJYHWGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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